methyl 4,5-dimethoxy-1H-indole-2-carboxylate
Description
Methyl 4,5-dimethoxy-1H-indole-2-carboxylate is a substituted indole derivative characterized by methoxy groups at positions 4 and 5 of the indole ring and a methyl ester moiety at position 2. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol (CAS: 812652-84-9) . The compound is primarily utilized in organic synthesis and pharmaceutical research due to the indole scaffold's prevalence in bioactive molecules. Key spectral identifiers include distinct ^1H-NMR signals for the methoxy groups (~δ 3.8–4.0 ppm) and ester carbonyl resonances in ^13C-NMR (~δ 165–170 ppm) .
Properties
IUPAC Name |
methyl 4,5-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-10-5-4-8-7(11(10)16-2)6-9(13-8)12(14)17-3/h4-6,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOAVNPUVRAHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For instance, methanesulfonic acid can be used under reflux conditions in methanol to yield the desired indole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrazines or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4,5-dimethoxy-1H-indole-2-carboxylate is primarily explored for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For example, it exhibited an IC50 value of 14.8 µM against HepG2 liver cancer cells, comparable to doxorubicin (IC50 = 18.7 µM) . Flow cytometric analysis indicated that it induces apoptosis and arrests the cell cycle at the G2/M phase in MCF-7 breast cancer cells .
- Antimicrobial Properties : This compound has demonstrated effectiveness against various bacteria, including both Gram-positive and Gram-negative strains, indicating its potential as a broad-spectrum antimicrobial agent .
Biological Research
The compound's interaction with biological systems has been extensively studied:
- Biochemical Pathways : this compound influences several biochemical pathways linked to cell proliferation and apoptosis. It has shown promise in modulating pathways associated with cancer cell survival and inflammation .
- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits in models of ischemic stroke .
Industrial Applications
Beyond medicinal uses, this compound is also valuable in various industrial applications:
- Dyes and Pigments : Due to its chemical stability and reactivity, this compound can be utilized in the production of dyes and pigments .
Anticancer Studies
A comprehensive study on the anticancer properties of this compound revealed:
| Study Focus | Observed Effects | Reference |
|---|---|---|
| HepG2 Cells | IC50 = 14.8 µM; comparable to doxorubicin | |
| MCF-7 Cells | Induces apoptosis; G2/M phase arrest |
Antimicrobial Studies
Research into the antimicrobial efficacy showed:
| Bacterial Strain | Effectiveness | Reference |
|---|---|---|
| Gram-positive | Effective against Staphylococcus | |
| Gram-negative | Effective against E. coli |
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anti-inflammatory | Potentially reduces inflammation markers | |
| Antioxidant | Scavenges free radicals |
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The methoxy groups enhance its ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Methoxy vs. Other Functional Groups
Table 1: Substituent Impact on Physical and Chemical Properties
Key Insights :
Positional Isomerism: 4,5-Dimethoxy vs. 5,6-Dimethoxy
Table 2: Positional Isomer Comparison
Key Insights :
Ester vs. Acid Derivatives
Table 3: Carboxylate Derivatives Comparison
Biological Activity
Methyl 4,5-dimethoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of methoxy groups at the 4 and 5 positions enhances its reactivity and biological activity.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results in inhibiting tumor growth in various cancer models.
Table 1: Anticancer Activity Summary
| Study Reference | Cancer Type | Inhibition % | Dose (mg/kg) | Mechanism of Action |
|---|---|---|---|---|
| Hematological tumors | 60% | 100 | Mcl-1 inhibition | |
| Solid tumors | Varies | 75 | Induction of apoptosis |
In a mouse model study, this compound demonstrated significant tumor growth inhibition through the modulation of apoptotic pathways, particularly by inhibiting the Mcl-1 protein, which is crucial for cancer cell survival .
2. Antiviral Properties
This compound has also been investigated for its antiviral activities. Its mechanism may involve the inhibition of viral replication through interference with key viral enzymes.
Table 2: Antiviral Activity Summary
| Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| HIV-1 | 0.5 | 5 | 10 |
| Dengue Virus | 1.85 | >1000 | >540 |
In vitro studies have reported that the compound exhibits selective antiviral activity against HIV-1 and dengue virus, demonstrating low cytotoxicity at effective concentrations .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The methoxy groups enhance the compound's binding affinity to various enzymes involved in cancer cell proliferation and viral replication.
- Apoptosis Induction : By inhibiting anti-apoptotic proteins like Mcl-1, it promotes programmed cell death in cancer cells.
- Antiviral Mechanism : The compound may act as an inhibitor of viral polymerases or proteases, crucial for viral replication.
Case Study 1: Cancer Treatment
A study investigated the effects of this compound on human leukemia cells. The compound was administered at varying doses over a period of two weeks. Results indicated a dose-dependent reduction in cell viability and significant apoptosis induction as confirmed by caspase activation assays .
Case Study 2: Antiviral Efficacy
In another study focusing on its antiviral properties, this compound was tested against HIV-infected MT-4 cells. The compound effectively reduced viral load with an EC50 value significantly lower than many standard antiviral agents, showcasing its potential as a therapeutic candidate .
Q & A
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Range | References |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | |
| Catalyst | Sodium acetate | |
| Solvent | Acetic acid | |
| Purification Method | Recrystallization (DMF/acetic acid) |
Q. Table 2. Computational Settings for DFT Studies
| Functional | Basis Set | Solvent Model | Application |
|---|---|---|---|
| B3LYP | 6-311G++ | PCM (Water) | Electronic Structure |
| M06-2X | def2-TZVP | None | Gas-Phase Reactivity |
| CAM-B3LYP | 6-31G* | PCM (DMSO) | UV-Vis Spectrum Simulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
